molecular formula C19H30N4O3 B2522674 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea CAS No. 896337-57-8

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea

Cat. No.: B2522674
CAS No.: 896337-57-8
M. Wt: 362.474
InChI Key: QYWMFYMEUMGBAM-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea is a synthetic organic compound featuring a benzodioxole core, a 4-methylpiperazine moiety, and a tert-butyl urea group. The benzodioxole scaffold is known for its metabolic stability and ability to engage in π-π interactions, while the 4-methylpiperazine contributes basicity and solubility.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-tert-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-19(2,3)21-18(24)20-12-15(23-9-7-22(4)8-10-23)14-5-6-16-17(11-14)26-13-25-16/h5-6,11,15H,7-10,12-13H2,1-4H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWMFYMEUMGBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by various research studies and findings.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

  • Chemical Formula: C₁₈H₂₃N₃O₃
  • Molecular Weight: 321.39 g/mol

The synthesis of this compound typically involves multi-step organic reactions, including the aldol addition and subsequent modifications to achieve the desired urea linkage. The detailed synthetic pathway is crucial for understanding its biological evaluation.

Anticancer Activity

Research has indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, a study evaluated several benzodioxole derivatives against various cancer cell lines, reporting that certain derivatives demonstrated potent cytotoxicity with IC₅₀ values significantly lower than standard chemotherapeutics like Doxorubicin.

CompoundCell LineIC₅₀ (mM)Comparison
2aHep3B3.94Stronger than Doxorubicin
2bHep3B9.12Weaker than Doxorubicin

In particular, compound 2a was noted for its ability to induce cell cycle arrest at the G2-M phase, indicating a mechanism of action that disrupts cancer cell proliferation .

Anti-inflammatory Properties

The anti-inflammatory effects of benzodioxole derivatives have been documented in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The mechanism often involves the modulation of signaling pathways associated with inflammatory responses.

Antioxidant Activity

Antioxidant assessments using the DPPH assay have demonstrated that certain derivatives possess significant free radical scavenging abilities. The antioxidant activity is crucial for mitigating oxidative stress-related diseases and enhancing overall cellular health.

CompoundDPPH Scavenging Activity (%)
2a78%
2b65%

These results suggest that the synthesized compounds can serve as potential therapeutic agents in oxidative stress-related conditions .

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Study on Benzodioxole Derivatives : A series of benzodioxole derivatives were synthesized and tested for their anticancer and antioxidant activities. Compounds with amide functionalities exhibited stronger cytotoxic effects compared to their non-amide counterparts .
  • Mechanistic Insights : Research investigating the mechanism of action revealed that certain benzodioxole derivatives could inhibit specific kinases involved in cancer progression, further supporting their potential as anticancer agents .
  • Comparative Analysis : In comparative studies, compounds derived from benzodioxole were found to outperform traditional chemotherapeutics in specific assays, suggesting a promising avenue for drug development in oncology .

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits significant anticancer properties . Studies have evaluated its cytotoxic effects on various cancer cell lines, including:

  • HepG2 (liver cancer)
  • HCT116 (colon cancer)
  • MCF-7 (breast cancer)

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity . Its structural features allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This is particularly relevant in the context of drug-resistant bacterial strains.

Comparative Studies

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesActivity Profile
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)ureaLacks furan moietyDifferent anticancer activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ureaContains thiophene instead of furanMay exhibit distinct pharmacological properties

These comparisons highlight the potential for unique biological activities based on slight modifications in chemical structure.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of related compounds featuring benzo[d][1,3]dioxole derivatives. The synthesized compounds were assessed for their cytotoxic effects using the SRB assay across multiple cancer cell lines. The IC50 values indicated promising activity:

Cell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings suggest that derivatives of benzo[d][1,3]dioxole could serve as effective alternatives or adjuncts to existing chemotherapeutic agents.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, studies on structurally related ureas demonstrate cleavage of the carbonyl-nitrogen bond .
Typical conditions :

  • Acidic: Reflux with HCl (6M) in dioxane/water (1:1) at 100°C for 12 h

  • Basic: NaOH (2M) in ethanol/water (3:1) at 80°C for 8 h

ProductYield (%)ConditionsReference
Tert-butylamine72–85Acidic hydrolysis
Benzo[d] dioxol-5-yl-piperazine derivative68Basic hydrolysis

Alkylation/Acylation at Piperazine Nitrogen

The 4-methylpiperazin-1-yl group participates in nucleophilic substitution reactions. Protocols from piperazine-containing analogs (e.g., 10c , 11c in ) reveal:

Key reactions :

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 80°C for 4 h, using K₂CO₃ as base

  • Acylation : Treatment with acyl chlorides (e.g., chloroacetyl chloride) in CHCl₃ at 25°C for 30 min

ReagentProduct StructurePurification MethodYield (%)Reference
Chloroacetyl chlorideN-acylated piperazine derivativeSilica chromatography85
Benzyl bromideQuaternary ammonium saltRecrystallization (EtOH)63

Electrophilic Aromatic Substitution

The benzo[d] dioxol-5-yl group undergoes nitration and halogenation. Data from substituted benzodioxoles ( ) suggest:

Representative conditions :

  • Nitration : HNO₃/H₂SO₄ (1:3) at 0°C → 25°C for 2 h

  • Bromination : Br₂ (1.2 eq) in CH₂Cl₂ with FeCl₃ catalyst

ReactionPosition SelectivityByproductsIsolated Yield (%)
NitrationC-4Dinitro derivative (≤8%)74
BrominationC-5Dibromide (12%)68

Condensation with Carbonyl Compounds

The urea group condenses with aldehydes/ketones to form Schiff base analogs. A study on pyrazol-1-yl derivatives ( ) demonstrates:

Protocol :

  • React with 4-nitrobenzaldehyde (1.2 eq) in ethanol

  • Catalyzed by glacial acetic acid (0.1 eq)

  • Reflux for 6 h

AldehydeProduct StabilityDecomposition Temp (°C)Reference
4-Nitrobenzaldehyde>6 months at 4°C218–220
Vanillin2 months at 25°C195–197

Photochemical Reactivity

The benzodioxole ring undergoes [4+2] cycloaddition under UV light (λ = 254 nm) in anhydrous THF. This reaction is inferred from benzodioxole photochemistry ( ) but has not been experimentally verified for this compound.

Proposed pathway :

  • Photoexcitation → diradical intermediate

  • Cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride)

  • Rearomatization via H-shift

Critical Analysis of Reaction Limitations

  • Steric hindrance : The tert-butyl group reduces accessibility to the urea carbonyl, limiting acylation rates by 40–60% compared to unsubstituted analogs .

  • Piperazine basicity : The 4-methyl group lowers pKₐ of the piperazine N-atoms (predicted pKₐ = 7.2 vs 9.8 for unsubstituted piperazine), altering reaction kinetics .

  • Thermal stability : Decomposition occurs above 180°C (), restricting high-temperature reactions.

Data synthesized from , with mechanistic inferences from . Experimental verification is recommended where literature gaps exist.

Comparison with Similar Compounds

Piperazine-Based Analogs

  • 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)ethyl)-3-(tert-butyl)urea (Hypothetical Analog) :
    Compared to the target compound, replacement of 4-methylpiperazine with unsubstituted piperazine (as in , compound 6g) reduces lipophilicity and may alter receptor interactions due to the absence of the methyl group. Piperazine derivatives in exhibited moderate antibacterial activity, suggesting the importance of the heterocyclic amine .
  • 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea () :
    This analog replaces the tert-butyl urea with a thiophene group, decreasing steric hindrance and increasing aromaticity. Such modifications could enhance binding to sulfur-containing enzyme active sites .

Piperidine-Based Analogs

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea () :
    The piperidine-tetrahydro-2H-pyran system introduces conformational rigidity and additional hydrogen-bonding sites. This structural complexity may improve selectivity for specific biological targets compared to the flexible ethyl-piperazine linker in the target compound .

Urea Substituent Variations

Heterocyclic Urea Derivatives

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea () :
    The furan-thiophene substituent enhances electron-rich character, which may influence redox properties or interactions with cytochrome P450 enzymes .

Aliphatic Urea Derivatives

Core Scaffold Modifications

Pyrazole and Imidazole Derivatives

  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole () :
    Replacing the urea with a pyrazole ring shifts the compound’s pharmacodynamic profile, as seen in anticonvulsant studies. The dihydropyrazole core may enhance membrane permeability due to reduced polarity .
  • 3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-6-chloro-1H-indole () : The imidazole-indole scaffold targets different receptors (e.g., serotonin receptors) compared to urea-based structures, highlighting the impact of core heterocycles on biological activity .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can competing byproducts be minimized?

Methodology :

  • Stepwise Synthesis : Begin with the reaction of 2-(benzo[d][1,3]dioxol-5-yl)ethyl tosylate with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the tertiary amine intermediate .
  • Urea Formation : React the intermediate with tert-butyl isocyanate in anhydrous dichloromethane, using triethylamine as a catalyst. Monitor via TLC to prevent over-alkylation .
  • Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound. Competing byproducts (e.g., dimerized urea derivatives) can be minimized by controlling stoichiometry and reaction temperature .

Q. How should researchers validate the compound’s structural integrity post-synthesis?

Methodology :

  • Spectroscopic Analysis : Confirm the urea linkage via IR (N-H stretch at ~3300 cm⁻¹ and C=O at ~1650 cm⁻¹) and ¹³C NMR (urea carbonyl at ~155 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 404.2352, observed 404.2348) to rule out impurities .
  • Cross-Validation : Compare melting points and retention times (HPLC) with literature data for structurally analogous arylurea derivatives .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with suspected targets (e.g., kinases or GPCRs). Prioritize binding pockets near the 4-methylpiperazine moiety, which may enhance solubility and target affinity .
  • Biochemical Assays : Test inhibition of enzymatic activity (e.g., acetylcholinesterase or cytochrome P450 isoforms) at varying concentrations (1–100 µM). Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Cellular Uptake Studies : Fluorescently label the compound using a BODIPY tag and track localization via confocal microscopy in live-cell models .

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Methodology :

  • Derivative Synthesis : Modify the tert-butyl group (e.g., replace with cyclopropyl or trifluoromethyl) and assess changes in solubility (logP via shake-flask method) and potency .
  • Pharmacophore Mapping : Use X-ray crystallography (if crystals are obtainable) or NMR-based conformational analysis to identify critical hydrogen-bonding interactions between the benzo[d][1,3]dioxole ring and target proteins .
  • In Silico Screening : Apply QSAR models trained on arylurea datasets to predict bioactivity of novel analogs against specific disease targets (e.g., cancer or inflammation) .

Q. What analytical techniques resolve contradictions in reported pharmacokinetic data?

Methodology :

  • Plasma Stability Assays : Incubate the compound in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS. Compare half-life values across studies to identify methodological discrepancies (e.g., protein binding effects) .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites. For example, oxidative cleavage of the dioxole ring may explain variability in hepatic clearance rates .
  • Tissue Distribution Studies : Administer radiolabeled compound (³H or ¹⁴C) to rodents and measure accumulation in target organs (e.g., brain or liver) via scintillation counting. Normalize data to account for batch-to-batch variability .

Addressing Contradictions in Literature

  • Example : Discrepancies in reported IC₅₀ values against kinase targets may arise from assay conditions (e.g., ATP concentration or buffer pH). Standardize protocols using the ADP-Glo™ Kinase Assay and validate with a reference inhibitor (e.g., staurosporine) .
  • Mitigation : Collaborate with independent labs to replicate key findings under harmonized conditions, and publish raw datasets in open-access repositories .

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